Oral Bioavailability: scCO2 vs. DCM
The oral bioavailability of K-832 is critically dependent on formulation. The scCO2-processed K-832-silica formulation demonstrated a significantly higher plasma exposure compared to both crystalline K-832 and a formulation prepared using dichloromethane (DCM). Specifically, the AUC and Cmax for the scCO2 formulation were 8.3-fold and 13.3-fold greater than those of crystalline K-832, respectively, while the DCM formulation achieved only 5.0-fold and 8.3-fold improvements [1].
| Evidence Dimension | In vivo oral absorption (AUC and Cmax) |
|---|---|
| Target Compound Data | AUC: 8.3-fold vs. crystal; Cmax: 13.3-fold vs. crystal |
| Comparator Or Baseline | K-832-silica DCM formulation: AUC: 5.0-fold vs. crystal; Cmax: 8.3-fold vs. crystal |
| Quantified Difference | scCO2 formulation provides a 66% higher AUC and a 60% higher Cmax improvement over the DCM formulation. |
| Conditions | In vivo absorption test in rats, comparing K-832 crystal, K-832-silica DCM, and K-832-silica scCO2 formulations. |
Why This Matters
For procurement, the choice of K-832 in an scCO2-processed formulation is essential for achieving superior oral bioavailability, directly impacting efficacy in preclinical or clinical studies.
- [1] Miura H, Kanebako M, Shirai H, Nakao H, Inagi T, Terada K. Enhancement of dissolution rate and oral absorption of a poorly water-soluble drug, K-832, by adsorption onto porous silica using supercritical carbon dioxide. Eur J Pharm Biopharm. 2010 Oct;76(2):215-21. doi: 10.1016/j.ejpb.2010.06.016. View Source
